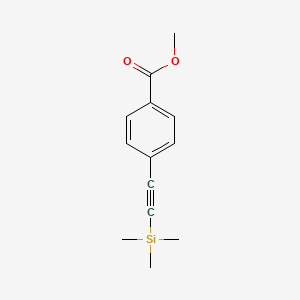
Methyl 4-((trimethylsilyl)ethynyl)benzoate
Vue d'ensemble
Description
Methyl 4-((trimethylsilyl)ethynyl)benzoate is a chemical compound with the molecular formula C13H16O2Si . It has a molecular weight of 232.35 . The IUPAC name for this compound is methyl 4-[(trimethylsilyl)ethynyl]benzoate .
Synthesis Analysis
The synthesis of Methyl 4-((trimethylsilyl)ethynyl)benzoate can be achieved through various methods. One method involves the use of hydrogen chloride in methanol, where 4-(Trimethylsilyl)ethynyl-benzoic acid methyl ester is dissolved in 4% KOH:MeOH and allowed to reflux overnight . The reaction is then quenched with 6N HCl to pH 2-3 and extracted with EtOAc . Another method involves the use of lithium aluminium tetrahydride in tetrahydrofuran under an inert atmosphere .Molecular Structure Analysis
The molecular structure of Methyl 4-((trimethylsilyl)ethynyl)benzoate consists of a benzoate group attached to a trimethylsilyl ethynyl group . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 281.7±32.0 °C at 760 mmHg, and a flash point of 103.2±20.7 °C .Physical And Chemical Properties Analysis
Methyl 4-((trimethylsilyl)ethynyl)benzoate has a density of 1.0±0.1 g/cm3, a boiling point of 281.7±32.0 °C at 760 mmHg, and a flash point of 103.2±20.7 °C . It has a molar refractivity of 67.8±0.4 cm3, a polar surface area of 26 Å2, and a molar volume of 226.9±5.0 cm3 .Applications De Recherche Scientifique
- Summary of the Application : This compound is used in the synthesis of porous covalent organic polymeric networks. These networks have significantly enhanced CO2 gas sorption properties, making them useful for efficient CO2 storage applications .
- Methods of Application or Experimental Procedures : The synthesis of these porous covalent organic polymers involves a topochemical polymerization of dipeptide functionalized diphenylbutadiynes. The change in morphology of the two dipeptide functionalized diphenylbutadiyne (DPB) was confirmed by scanning electron microscopy . The compound “Methyl 4-((trimethylsilyl)ethynyl)benzoate” is used in the synthesis process .
- Results or Outcomes : After UV irradiation, the porous covalent organic polymers show 24.22 times and 12 times enhanced N2 gas adsorption than their parent compounds respectively. The surface area of the porous covalent organic polymers was enhanced 21.68 times and 5.54 times than their parent compounds respectively. Polymer 1 exhibits 4.23 times the CO2 capture ability than compound 1 and polymer 2 shows 4.1 times the CO2 capture ability than compound 2 .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-(2-trimethylsilylethynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2Si/c1-15-13(14)12-7-5-11(6-8-12)9-10-16(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKQKBOYVRHLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348699 | |
| Record name | methyl 4-trimethylsilylethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((trimethylsilyl)ethynyl)benzoate | |
CAS RN |
75867-41-3 | |
| Record name | methyl 4-trimethylsilylethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

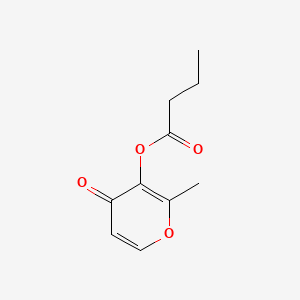
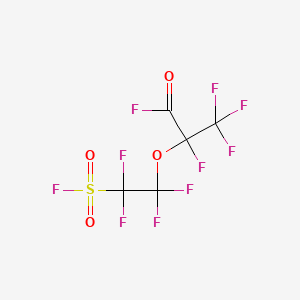
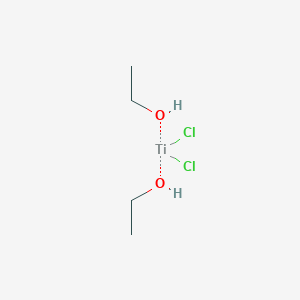
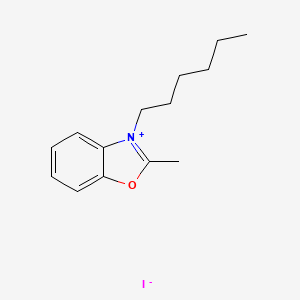

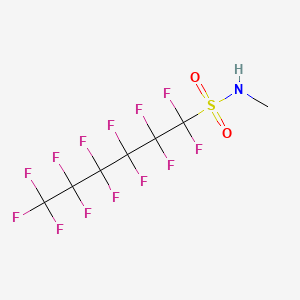
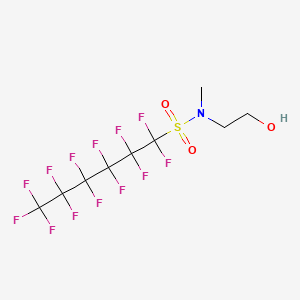
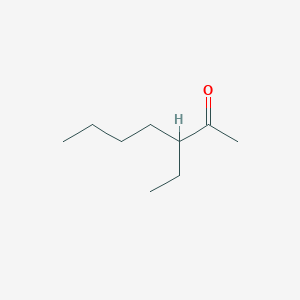
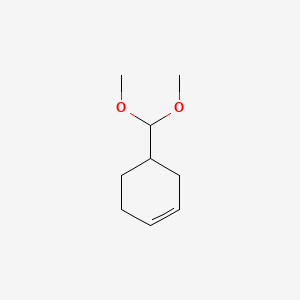
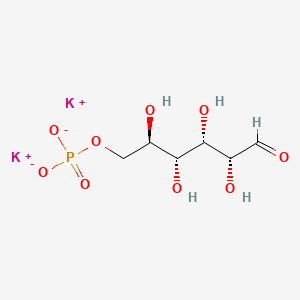
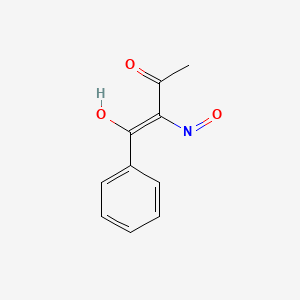
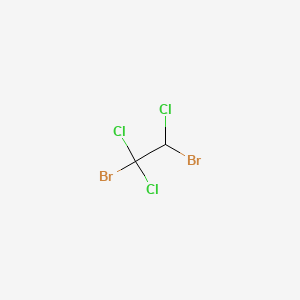

![1-Naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]-](/img/structure/B1596149.png)